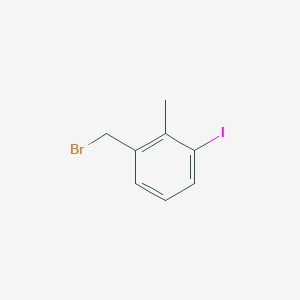

3-Iodo-2-methylbenzyl bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Iodo-2-methylbenzyl bromide (3-IMB) is an organic bromide compound that has a wide range of applications in scientific research. It is a versatile reagent used in organic synthesis due to its reactivity and stability. 3-IMB is used in a variety of reactions to synthesize a variety of compounds, including amines, alcohols, and other organic compounds. It is also used as a catalyst in the synthesis of pharmaceuticals and other organic compounds. 3-IMB is used in a variety of biochemical and physiological experiments and is a valuable tool for scientists.

Wissenschaftliche Forschungsanwendungen

Thermochemistry and Vaporization Studies

Experimental studies have explored the thermochemical properties of halogen-substituted methylbenzenes, including compounds similar to 3-iodo-2-methylbenzyl bromide. These studies have focused on understanding the vapor pressures, vaporization, fusion, and sublimation enthalpies of these compounds, utilizing quantum-chemical methods to calculate gas-phase enthalpies of formation. This research aids in the development of group-additivity procedures for estimating various thermochemical properties of halogen-substituted methylbenzenes, contributing to a deeper understanding of their physical and chemical behavior in various states (Verevkin et al., 2015).

Mammalian Cell Toxicity and Environmental Impact

Studies on the occurrence and mammalian cell toxicity of iodinated disinfection byproducts in drinking water have highlighted the environmental and health-related impacts of halogenated compounds, including those structurally related to this compound. This research provides insights into the cytotoxic and genotoxic effects of these compounds, contributing to the assessment of water treatment processes and environmental health risks (Richardson et al., 2008).

Pyrolysis and Decomposition Studies

Investigations into the thermal decomposition of methylbenzyl radicals, which are relevant to the structural family of this compound, provide valuable information on the stability and reactivity of these compounds under high-temperature conditions. These studies help in understanding the kinetics and mechanisms of thermal decomposition, which is crucial for applications in combustion chemistry and the synthesis of complex organic molecules (Fernandes, Gebert, & Hippler, 2002).

Ionic Liquid Crystals and Electrochemical Applications

Research into new ionic liquid crystals based on imidazolium salts, including derivatives structurally similar to this compound, explores their synthesis, structural characterization, and applications. These compounds exhibit interesting mesomorphic and electrochemical properties, making them suitable for use in advanced material sciences and electrochemical devices (Dobbs et al., 2006).

Anticorrosive Properties

The study of imidazolium-based ionic liquids, including compounds related to this compound, has revealed their potential as efficient and green anticorrosion agents for metals in acidic environments. These findings contribute to the development of environmentally friendly corrosion inhibitors, highlighting the versatility of halogenated compounds in industrial applications (Bhaskaran et al., 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 3-Iodo-2-methylbenzyl bromide is the benzylic position of aromatic compounds . The benzylic position refers to the carbon atom adjacent to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

this compound interacts with its targets through two primary mechanisms: free radical bromination and nucleophilic substitution . In free radical bromination, a bromine atom is added to the benzylic position, forming a benzylic bromide . In nucleophilic substitution, a nucleophile attacks the carbon atom at the benzylic position, replacing the bromine atom .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the modification of aromatic compounds . The addition of a bromine atom or a nucleophile to the benzylic position can significantly alter the properties of the aromatic compound, potentially affecting its reactivity, polarity, and interactions with other molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect its reactivity, with acidic conditions favoring the formation of benzylic bromides and basic conditions favoring nucleophilic substitution . Temperature, solvent, and the presence of other reactive species can also affect its reactivity and stability.

Eigenschaften

IUPAC Name |

1-(bromomethyl)-3-iodo-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrI/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHHOWTZWYQECP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzo[d]thiazol-7-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2527722.png)

![[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B2527726.png)

![2-Amino-6-hexyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2527734.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide](/img/structure/B2527739.png)

![4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-2-one](/img/structure/B2527741.png)